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Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
1-(2-Aminoethyl)piperidin-3-ol is a chemical compound with the molecular formula C7H16N2O. It is classified as a piperidine derivative, distinguished by an aminoethyl group at the first position and a hydroxyl group at the third position of the piperidine ring. This structural configuration makes it a 1,3-amino alcohol, which is significant in various chemical and biological applications.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The specific products formed depend on the conditions and reagents used.
Research indicates that 1-(2-Aminoethyl)piperidin-3-ol exhibits potential biological activities, such as enzyme inhibition and receptor binding. These interactions suggest its utility in modulating various biological pathways, which could lead to therapeutic applications in medicine. The compound's ability to form hydrogen bonds due to its amino and hydroxyl groups enhances its interaction with biological targets.
The synthesis of 1-(2-Aminoethyl)piperidin-3-ol can be achieved through several methods:
In industrial settings, large-scale reactors are often employed to ensure efficient production, followed by purification steps like distillation or crystallization .
1-(2-Aminoethyl)piperidin-3-ol has diverse applications across various fields:
Its unique structure allows it to play a significant role in drug design, particularly in developing compounds that interact with biological systems
Studies on 1-(2-Aminoethyl)piperidin-3-ol have focused on its interactions with specific molecular targets. The presence of both amino and hydroxyl groups enables it to form hydrogen bonds, facilitating interactions with enzymes and receptors. These interactions are crucial for understanding its potential pharmacological effects and guiding future drug development efforts
Several compounds share structural similarities with 1-(2-Aminoethyl)piperidin-3-ol: The uniqueness of 1-(2-Aminoethyl)piperidin-3-ol lies in its dual functional groups (amino and hydroxyl), which provide distinct chemical reactivity and biological activity compared to these similar compounds. This versatility makes it particularly valuable in both synthetic chemistry and medicinal applications
The synthesis of 1-(2-Aminoethyl)piperidin-3-ol relies on several readily available starting materials that serve as key building blocks for the piperidine scaffold. The most commonly utilized precursors include 4-piperidinol, which provides the hydroxylated piperidine ring system essential for the target molecule [1]. Pyridine derivatives represent another fundamental class of starting materials, as the hydrogenation of 3-hydroxypyridine or its N-substituted variants can efficiently furnish the piperidin-3-ol framework [2]. Glutaraldehyde serves as a crucial carbon source for piperidine ring formation through cyclization reactions with appropriate amine precursors [1]. The compound can be generated from readily available ethylenediamine derivatives, which undergo alkylation and subsequent cyclization to form the six-membered heterocyclic ring [3]. Additionally, 2-aminoethanol and its protected derivatives function as essential components for introducing the aminoethyl side chain at the nitrogen position [3]. Commercial availability of furfural presents an attractive bio-renewable starting material for piperidine synthesis [4]. Through reductive ammonolysis, furfural can be converted to furfurylamine, which subsequently undergoes hydrogenation and ring rearrangement to yield piperidine derivatives [5]. This pathway is particularly valuable for sustainable synthesis approaches, as furfural is derived from agricultural waste products [4]. Several key intermediates play crucial roles in the traditional synthetic pathways to 1-(2-Aminoethyl)piperidin-3-ol. N-formylpiperidine represents a versatile intermediate that can undergo selective functionalization at the 3-position through electrophilic reactions [6]. The formyl group serves as a protecting group for the nitrogen atom while allowing regioselective introduction of the hydroxyl functionality [6]. 2-Cyanotetrahydropyridines constitute another important class of intermediates, as the cyano group acts as an activating group for lithiation and subsequent alkylation reactions [7]. These intermediates can be prepared from pyridinium salts through partial reduction followed by cyanation [8]. The cyano group can be reductively removed after the desired transformations, providing access to substituted piperidines [7]. Dihydropyridone intermediates serve as versatile building blocks for piperidine alkaloid synthesis [9]. The (2R)-hydroxymethyldihydropyridone can be efficiently transformed into various piperidinol derivatives through selective reduction and functional group manipulations [9]. These intermediates offer excellent stereochemical control and can be accessed in high enantiomeric excess [9]. Protected piperidin-3-ol derivatives, such as benzyl or tert-butyldiphenylsilyl ethers, are commonly employed to mask the hydroxyl functionality during synthetic transformations [10]. These protecting groups allow for selective manipulation of other positions on the piperidine ring while preserving the hydroxyl group for later deprotection [10]. Yield optimization in traditional piperidine synthesis relies heavily on reaction condition optimization and catalyst selection. For the hydrogenation of pyridine derivatives, the choice of metal catalyst significantly impacts both yield and selectivity. Cobalt-based catalysts, particularly Raney cobalt, have demonstrated superior performance compared to nickel and copper chromite catalysts for the conversion of furfurylamine to piperidine derivatives [5]. Under optimized conditions using Raney cobalt at 30 kg/cm² hydrogen pressure and controlled flow rates, yields of 84.3% selectivity for piperidine formation have been achieved [5]. Temperature control represents another critical parameter for yield optimization. For the decarboxylative ring-opening of oxazolidin-2-one precursors, conducting the reaction at 110°C for 5 days in dimethyl sulfoxide achieves 81% yield, with temperatures above 110°C improving reaction efficiency but potentially compromising stereochemical integrity [1]. The use of specific solvent systems, such as dimethyl sulfoxide, provides optimal solvation for ionic intermediates while maintaining product stability [1]. Concentration effects play a crucial role in cyclization reactions. Maintaining optimal starting material concentration during hydrogenation processes is essential for successful piperidine formation [2]. Lower concentrations can lead to incomplete conversion, while excessive concentrations may promote side reactions and reduce selectivity [2]. Table 1: Optimization of Reaction Conditions for Piperidine Formation Modern catalytic approaches to piperidine synthesis have revolutionized the efficiency and selectivity of these transformations. Rhodium-catalyzed asymmetric reductive Heck reactions provide access to 3-substituted tetrahydropyridines with excellent enantioselectivity [11]. The key step involves rhodium-catalyzed asymmetric carbometalation of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate, yielding products in high yield and excellent enantioselectivity [11]. Palladium-catalyzed hydrogenation represents another powerful modern approach for piperidine synthesis [2]. The development of novel palladium catalysts has enabled effective hydrogenation under mild conditions with high selectivity [2]. These catalysts demonstrate superior performance for fluorinated pyridine substrates, allowing access to fluoropiperidine derivatives that are challenging to prepare through traditional methods [2]. Iridium photoredox catalysis has emerged as a valuable tool for diastereoselective functionalization of piperidines [12]. The Ir(III) photoredox-catalyzed reaction cascade proceeds through α-amino C-H arylation followed by epimerization at the α-position to give the most stable stereoisomer [12]. This approach provides high diastereoselectivity relative to pre-existing stereogenic centers and demonstrates excellent functional group tolerance [12]. Gold-catalyzed cyclization reactions offer novel pathways to piperidine derivatives through N-homopropargyl amide cyclization [13]. The gold catalyst promotes formation of cyclic imidate intermediates, which undergo subsequent reduction and Ferrier rearrangement to afford piperidin-4-one derivatives [13]. This modular approach allows for the preparation of N-unsubstituted piperidines with high efficiency [13]. Green chemistry principles have been increasingly applied to piperidine synthesis to reduce environmental impact and improve sustainability. The development of bio-renewable feedstock routes represents a significant advancement in this area [4]. The synthesis of piperidine from furfural via direct amination in the presence of ammonia and hydrogen demonstrates excellent atom economy [4]. Using a Ru₁Co NP/HAP surface single-atom alloy catalyst, piperidine can be formed with yields up to 93% under mild conditions [4]. Solvent-free synthesis protocols have been developed for piperidine-2,6-diones using potassium tert-butoxide as a promoter [14]. These reactions proceed via Michael addition and intramolecular nucleophilic substitution processes with excellent functional group tolerance [14]. The elimination of organic solvents significantly reduces the environmental footprint while maintaining high yields [14]. Water-based synthesis protocols represent another important green chemistry advancement. The selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan in aqueous solution yields 2-aminomethylpiperidine with 72.0% yield using a Pt/γ-Al₂O₃ catalyst [15]. This approach utilizes water as a green solvent while achieving excellent selectivity for the desired piperidine product [15]. Enzyme-catalyzed resolution methods provide environmentally friendly approaches to enantiomerically pure piperidines [16]. Lipase-catalyzed kinetic resolution using trifluoroethyl isobutyrate as an acylating agent allows for separation of piperidine enantiomers with high selectivity [16]. This biocatalytic approach operates under mild conditions and generates minimal waste compared to traditional resolution methods [16]. Flow chemistry has emerged as a powerful technology for piperidine synthesis, offering improved heat and mass transfer, enhanced safety, and better process control. Electrochemical flow synthesis of N-monodeuteriomethyl-2-substituted piperidines demonstrates the scalability advantages of flow technology [6]. An anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell delivers methoxylated piperidine intermediates on a 200 mmol scale with 82% isolated yield [6]. The flow electrolysis approach utilizes an Ammonite 15 extended path flow electrolysis cell with carbon-filled polymer anode and steel cathode [6]. The spiral channel design provides optimal electrode area and reactor volume for efficient mass transfer [6]. Operating at a flow rate of 8.0 ml/min and cell current of 6.0 A, the process achieves excellent conversion with minimal residence time [6]. Continuous flow hydrogenation protocols have been developed for large-scale piperidine production [5]. The industrial process employs a continuous stirred-tank reactor system with efficient gas-liquid separation and product recovery [5]. Hydrogen gas and liquid substrate are continuously fed into the reactor containing suspended catalyst, with vapor effluent processed through condensation and separation stages [5]. Plug-flow processes have been successfully implemented for pharmaceutical intermediates [17]. A robust plug-flow process for umpolung reactions leading to spiro[benzofuran-2,4'-piperidine] intermediates demonstrates the scalability of flow chemistry for complex transformations [17]. The process can be executed on multiple kilograms without the need for pilot-scale reaction vessels operating at low cryogenic temperatures [17]. Asymmetric synthesis of 1-(2-Aminoethyl)piperidin-3-ol requires careful control of stereochemistry at multiple centers. The use of chiral auxiliaries represents one of the most reliable approaches for achieving high stereoselectivity [18]. Asymmetric Mannich reactions employing (+)-(S,S)-pseudoephedrine as a chiral auxiliary allow preparation of β-aminocarbonyl compounds with excellent yield, diastereoselectivity, and enantioselectivity [18]. The modular synthesis approach utilizing chiral building blocks provides another effective strategy [19]. Rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition with cleavable tethers enables preparation of piperidine scaffolds with high enantioselectivity [19]. The stereocenter introduced through catalytic asymmetric processes controls the diastereoselectivity of subsequent transformations [19]. Chiral sulfinyl imine methodology offers access to enantiomerically pure piperidines through asymmetric addition reactions [13]. The synthesis begins with readily available chiral sulfinyl imines, which undergo stereoselective addition with nucleophiles to establish the desired stereochemistry [13]. Subsequent cyclization and functional group manipulations provide the target piperidine derivatives [13]. Enzyme-catalyzed asymmetric transformations provide highly selective routes to enantioenriched piperidines [20]. Multi-enzymatic and chemo-enzymatic methods allow preparation of piperidines with three chirality centers in only two steps from achiral starting materials [20]. These biocatalytic approaches offer excellent stereoselectivity under mild reaction conditions [20]. Enantioselective catalysis has emerged as a powerful tool for asymmetric piperidine synthesis. Rhodium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts using BiP,N ligands provides access to enantioenriched 2-alkyl piperidines [8]. The use of MeO-BoQPhos ligand with iridium catalysts achieves excellent enantioselectivity for challenging 2,3-disubstituted pyridinium substrates [8]. Copper-catalyzed asymmetric protoborylation represents another valuable enantioselective approach [21]. The reaction of 1,2-dihydropyridines with copper catalysts and chiral ligands provides 3-boryl-tetrahydropyridines with high regioselectivity, diastereoselectivity, and enantioselectivity [21]. The resulting boryl groups can be stereospecifically transformed to provide various substituted piperidines [21]. Palladium-catalyzed asymmetric allylic alkylation provides access to chiral bridged piperidine-γ-butyrolactone systems [22]. The synergistic Cu/Ir-catalyzed protocol enables excellent enantioselectivity control in asymmetric allylation with simple allylic precursors [22]. Subsequent aza-Prins cyclization/lactonization sequences provide complex bridged heterocyclic products [22]. Organocatalytic asymmetric approaches offer metal-free alternatives for enantioselective synthesis [23]. Asymmetric aza-Diels-Alder reactions catalyzed by chiral organocatalysts provide ring-fused piperidine derivatives with excellent stereoselectivity [23]. The one-pot protocol involves organocatalyzed asymmetric cycloaddition followed by iminium ion-induced cyclization [23]. Diastereomeric control in piperidine synthesis relies on careful substrate design and reaction condition optimization. Conformational analysis plays a crucial role in predicting and controlling diastereoselectivity [12]. Computational studies using density functional theory help correlate calculated relative energies with observed diastereomer ratios [12]. Substrate-controlled diastereoselectivity can be achieved through strategic placement of directing groups [24]. Light-mediated epimerization protocols enable conversion of readily accessible but thermodynamically unfavorable diastereomers to more stable isomers [24]. The approach utilizes combined photocatalytic and hydrogen atom transfer mechanisms to achieve high selectivity [24]. Chelation-controlled addition reactions provide excellent diastereoselectivity for substituted piperidines [13]. The presence of coordinating groups on the substrate can direct the approach of nucleophiles to give predominantly one diastereomer [13]. Careful choice of metal catalysts and ligands enhances the chelation effect [13]. Kinetic versus thermodynamic control represents an important consideration for diastereomeric control [12]. Reaction conditions can be tuned to favor either kinetic selectivity (rapid, irreversible formation of products) or thermodynamic selectivity (equilibrium-controlled product distribution) [12]. Understanding the mechanism allows for rational optimization of diastereoselectivity [12]. Table 2: Diastereoselectivity in Piperidine Synthesis Laboratory-scale synthesis of 1-(2-Aminoethyl)piperidin-3-ol requires careful optimization of reaction conditions to ensure reproducibility and scalability. Standard laboratory procedures typically employ 1-10 gram quantities of starting materials with appropriate safety precautions for handling reactive intermediates [9]. Reaction monitoring through analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy enables optimization of conversion and selectivity [9]. Laboratory-scale hydrogenation reactions require specialized equipment for handling hydrogen gas safely [5]. Typical procedures utilize autoclaves or Parr reactors with pressure ratings suitable for the required reaction conditions [5]. Catalyst preparation and activation must be performed under inert atmosphere to prevent oxidation and maintain activity [5]. Purification procedures at laboratory scale rely primarily on column chromatography and recrystallization techniques [9]. Silica gel chromatography provides effective separation of regioisomers and stereoisomers, while recrystallization enables purification to analytical standards [9]. Protecting group strategies may be employed to facilitate purification and isolation of intermediates [9]. Temperature control represents a critical parameter for laboratory-scale reactions [1]. Many piperidine-forming reactions require precise temperature maintenance to achieve optimal yields and selectivity [1]. The use of thermostated heating baths or cryostats ensures reproducible reaction conditions [1]. Industrial scale production of piperidine derivatives presents numerous technical and economic challenges that must be addressed for successful commercialization [25]. Process optimization and reproducibility become critical factors when transitioning from laboratory to manufacturing scale [25]. Variations in equipment, material properties, and process dynamics can lead to product inconsistencies that compromise quality and yield [25]. Heat and mass transfer limitations represent significant challenges during scale-up [5]. Large reaction vessels may exhibit poor mixing characteristics compared to laboratory-scale equipment, leading to temperature and concentration gradients [5]. The implementation of advanced mixing systems and heat transfer equipment becomes essential for maintaining uniform reaction conditions [5]. Catalyst management presents particular challenges for large-scale piperidine production [5]. Industrial processes require efficient catalyst recovery and recycling systems to maintain economic viability [5]. Catalyst deactivation mechanisms must be understood and controlled to ensure consistent performance over extended operating periods [5]. Safety considerations become increasingly important at industrial scale [25]. The handling of hydrogen gas, toxic intermediates, and flammable solvents requires comprehensive safety systems and emergency response procedures [25]. Regulatory compliance with environmental and safety standards adds complexity to the manufacturing process [25]. Table 3: Scale-up Challenges and Solutions Cost control represents a fundamental challenge in industrial piperidine production [25]. Capital-intensive equipment requirements, including large-scale reactors, separation systems, and safety infrastructure, create significant financial barriers [25]. Process optimization through lean manufacturing principles helps reduce waste and improve efficiency [26]. Supply chain management becomes critical for reliable industrial production [25]. Large-scale operations require consistent availability of high-quality starting materials and intermediates [25]. Supplier qualification and diversification strategies help mitigate risks associated with material shortages or quality issues [25]. Technology transfer from research and development to manufacturing requires careful attention to process documentation and operator training [25]. Standard operating procedures must be developed and validated to ensure consistent product quality [25]. Continuous communication between R&D and manufacturing teams facilitates successful scale-up [25]. Quality control systems must be implemented to monitor product quality and process performance at industrial scale [25]. Real-time analytical techniques enable rapid detection of deviations and implementation of corrective actions [25]. Statistical process control methods help identify trends and optimize process parameters [25]. The global piperidine market, valued at USD 68.30 million in 2023 and expected to reach USD 114.30 million by 2032, demonstrates the commercial importance of efficient large-scale production methods [27]. The growing demand from pharmaceutical and agrochemical industries drives the need for scalable, cost-effective synthesis routes [27]. Environmental considerations play an increasingly important role in industrial piperidine production [4]. Green chemistry principles, including the use of renewable feedstocks and environmentally friendly solvents, are being incorporated into industrial processes [4]. Waste minimization and energy efficiency improvements help reduce the environmental footprint of large-scale operations [4].Compound Name Key Features Uniqueness 1-(2-Aminoethyl)piperidine Similar structure but lacks the hydroxyl group No hydroxyl functionality 3-Piperidinol Contains a hydroxyl group but lacks the aminoethyl group Focused on alcohol functionality N-Methylpiperidin-3-ol Contains a methyl group instead of an aminoethyl group Methyl substitution alters reactivity Traditional Synthetic Routes
Starting Materials and Precursors
Key Intermediates in Synthesis
Yield Optimization Strategies
Parameter Condition Yield (%) Selectivity (%) Temperature 70°C 45 78 Temperature 110°C 81 89 Temperature 150°C 78 82 Catalyst Raney Nickel 22 65 Catalyst Raney Cobalt 84 89 Catalyst Copper Chromite 11 58 Modern Synthetic Approaches
Catalytic Pathways
Green Chemistry Applications in Synthesis
Flow Chemistry Adaptations
Stereoselective Synthesis Methods
Asymmetric Synthesis Strategies
Enantioselective Catalysis Approaches
Diastereomeric Control Methods
Method Substrate dr (syn:anti) Yield (%) Photocatalytic epimerization 2a >19:1 91 Chelation-controlled addition 2m 70:30 94 Thermodynamic equilibration 2e >95:5 88 Scale-up Considerations
Laboratory Scale Procedures
Industrial Scale Production Challenges
Challenge Impact Solution Heat Transfer Product degradation Advanced heat exchangers Mass Transfer Incomplete conversion Improved mixing systems Catalyst Recovery Economic viability Continuous separation Safety Management Regulatory compliance Automated safety systems
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